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molecular formula C14H22N2O2 B1596857 1,3-Bis(acetylamino)adamantane CAS No. 59940-35-1

1,3-Bis(acetylamino)adamantane

Cat. No. B1596857
M. Wt: 250.34 g/mol
InChI Key: IDKMCHZWZPAIGE-UHFFFAOYSA-N
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Patent
US06468487B1

Procedure details

In an atmosphere of nitrogen, 22 mmole of acetyl chloride and 24 mmole of triethylamine were dissolved in 2 ml of tetrahydrofurane (THF). To the resultant solution, 10 ml of solution containing 10 mmole of 1,3-diaminoadamantane obtained by the method of Example 65 in N,N-dimethylformamide (DMF) was added and then stirred for 3 hours at 40° C. As a result, the conversion of 1,3-diaminoadamantane was 99%, and 1,3-bis(acetylamino)adamantane (yield 95%) was formed.
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].C(N(CC)CC)C.[NH2:12][C:13]12[CH2:22][CH:17]3[CH2:18][CH:19]([CH2:21][C:15]([NH2:23])([CH2:16]3)[CH2:14]1)[CH2:20]2.[O:24]1CC[CH2:26][CH2:25]1>CN(C)C=O>[C:1]([NH:12][C:13]12[CH2:22][CH:17]3[CH2:18][CH:19]([CH2:21][C:15]([NH:23][C:25](=[O:24])[CH3:26])([CH2:16]3)[CH2:14]1)[CH2:20]2)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
22 mmol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
24 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
10 mmol
Type
reactant
Smiles
NC12CC3(CC(CC(C1)C3)C2)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC12CC3(CC(CC(C1)C3)C2)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)NC12CC3(CC(CC(C1)C3)C2)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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